molecular formula C20H16N2O4S B2643132 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 941961-89-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2643132
CAS No.: 941961-89-3
M. Wt: 380.42
InChI Key: WIVPPABRFZLXMW-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that integrates benzofuran, thiazole, and benzamide moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound, such as the presence of benzofuran and thiazole rings, contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving electrophilic aromatic substitution.

    Thiazole Ring Construction: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, typically using reagents like EDC∙HCl and HOBt in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. The benzofuran and thiazole rings are known for their activity against a variety of pathogens, making this compound a candidate for developing new antibiotics .

Medicine

In medicine, the compound is being investigated for its anticancer properties. The presence of the benzofuran moiety, in particular, has been linked to the inhibition of certain cancer cell lines .

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the production of various bioactive compounds.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can inhibit enzymes involved in metabolic pathways, leading to cell death in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-14-7-13(8-15(10-14)25-2)19(23)22-20-21-16(11-27-20)18-9-12-5-3-4-6-17(12)26-18/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPPABRFZLXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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